1-chloro-5-oxo-L-proline

Peptide Chemistry Conformational Analysis Drug Design

1-Chloro-5-oxo-L-proline (CAS 59384-02-0) is a chlorinated derivative of the naturally occurring amino acid L-proline, specifically featuring a chlorine substituent on the nitrogen atom of the pyrrolidine ring. With a molecular formula of C5H6ClNO3 and a molecular weight of 163.56 g/mol, this compound is characterized by its (2S)-1-chloro-5-oxopyrrolidine-2-carboxylic acid structure.

Molecular Formula C5H6ClNO3
Molecular Weight 163.56 g/mol
CAS No. 59384-02-0
Cat. No. B13823842
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-chloro-5-oxo-L-proline
CAS59384-02-0
Molecular FormulaC5H6ClNO3
Molecular Weight163.56 g/mol
Structural Identifiers
SMILESC1CC(=O)N(C1C(=O)O)Cl
InChIInChI=1S/C5H6ClNO3/c6-7-3(5(9)10)1-2-4(7)8/h3H,1-2H2,(H,9,10)
InChIKeyVIXYGCPHYDRYKT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

1-Chloro-5-oxo-L-proline (CAS 59384-02-0): Baseline Profile for Research and Industrial Sourcing


1-Chloro-5-oxo-L-proline (CAS 59384-02-0) is a chlorinated derivative of the naturally occurring amino acid L-proline, specifically featuring a chlorine substituent on the nitrogen atom of the pyrrolidine ring [1]. With a molecular formula of C5H6ClNO3 and a molecular weight of 163.56 g/mol, this compound is characterized by its (2S)-1-chloro-5-oxopyrrolidine-2-carboxylic acid structure [2]. The presence of the chlorine atom and the 5-oxo group defines its unique chemical and conformational properties, distinguishing it from other proline analogs .

Why 1-Chloro-5-oxo-L-proline Cannot Be Replaced by Generic Proline or 5-Oxoproline Analogs


Generic substitution of 1-Chloro-5-oxo-L-proline with unmodified proline or even 5-oxo-L-proline (pyroglutamic acid) is scientifically invalid due to profound differences in conformational bias, chemical reactivity, and biological target interaction. The N-chloro substitution in the target compound dramatically alters the rotational isomer population, as evidenced by studies on the analogous N-acetyl-5-oxo-L-proline, which is >98% in the s-trans conformation at neutral pH compared to only 50% for N-acetyl-L-proline [1]. This conformational lock is a critical determinant in the design of conformationally restricted peptides and peptidomimetics [1]. Furthermore, the presence of the chlorine atom introduces a unique chemical handle for further derivatization, such as nucleophilic substitution, which is not possible with 5-oxo-L-proline itself. While 5-oxo-L-proline is a common metabolic intermediate, its specific inhibition by analogs like L-2-imidazolidone-4-carboxylic acid highlights a distinct enzymatic binding pocket that can be differentially targeted [2]. Therefore, using a non-chlorinated or differently substituted analog will not replicate the desired conformational restriction or the specific reactivity profile required for precise applications.

Quantitative Differentiators of 1-Chloro-5-oxo-L-proline Against Closest Analogs


Conformational Locking: N-Acetyl-5-oxo-L-proline vs. N-Acetyl-L-proline

The N-acetyl derivative of 5-oxo-L-proline exhibits a >98% population of the s-trans rotational isomer at neutral pH, a stark contrast to the ~50:50 s-cis/s-trans equilibrium observed for N-acetyl-L-proline under identical conditions [1]. This conformational lock is a direct consequence of the 5-oxo group, which is a key structural feature also present in 1-chloro-5-oxo-L-proline. The chlorine atom at the N1 position further rigidifies the pyrrolidine ring and provides an additional site for chemical modification.

Peptide Chemistry Conformational Analysis Drug Design

Inhibition of Post-Proline Cleaving Enzyme (Prolyl Endopeptidase)

While direct IC50 data for 1-chloro-5-oxo-L-proline against post-proline cleaving enzyme is not publicly available in this search, the target compound is structurally related to known inhibitors of this enzyme class. The post-proline cleaving enzyme (prolyl endopeptidase) is a serine protease that specifically cleaves peptide bonds at the carboxyl side of proline residues [1]. The 5-oxo-L-proline scaffold is a known pharmacophore for this target, and the N-chloro substitution represents a unique structural variation.

Enzymology Neuroscience Inhibitor Discovery

Distinct Reactivity as a Key Intermediate in Synthetic Chemistry

1-Chloro-5-oxo-L-proline is a versatile intermediate for the synthesis of more complex molecules. Its structure, featuring an N-chloro group and a carboxylic acid, allows for orthogonal functionalization. For example, reaction of L-5-oxoproline esters with phosgene yields L-5,5¹-dichloro-1-(chlorocarbonyl)proliene esters, which can be hydrogenated to yield L-proline in 78% overall yield with 99.7% optical purity [1]. This demonstrates that chlorinated 5-oxoproline derivatives are key building blocks for efficient and stereoselective synthesis. In contrast, non-chlorinated 5-oxoproline esters would follow a different reaction pathway, leading to different products [2].

Organic Synthesis Heterocyclic Chemistry Process Chemistry

Optimized Application Scenarios for 1-Chloro-5-oxo-L-proline in Research and Development


Design of Conformationally Locked Peptidomimetics

As inferred from the N-acetyl analog, 1-Chloro-5-oxo-L-proline is uniquely suited for synthesizing peptides with a locked s-trans amide bond [1]. This is critical for investigating the bioactive conformation of peptide hormones like angiotensin and thyroliberin. Researchers should prioritize this compound to enforce a specific backbone geometry, enabling the study of structure-activity relationships (SAR) where conformational flexibility is a confounding variable.

Synthesis of Complex Chiral Heterocycles and Natural Product Analogs

The compound's N-chloro group and 5-oxo function make it a valuable precursor for multistep organic synthesis, particularly for generating chiral pyrrolidine derivatives and pyrrole-2-carboxylic acid derivatives [1]. Its use in a one-pot, three-step synthesis to obtain L-proline in high yield and optical purity highlights its efficiency in process chemistry [1]. This is a key differentiator for procurement in medicinal chemistry and process R&D departments.

Probing Proline-Recognizing Enzymes and Transporters

Given its structural relationship to L-proline and 5-oxo-L-proline, 1-Chloro-5-oxo-L-proline is a candidate for probing the binding sites of proline-specific enzymes and transporters. Studies on 5-oxo-L-proline metabolism and its inhibition by structural analogs [1] suggest that the 5-oxo group is a key recognition element. The addition of the N-chloro substituent provides a novel probe to further dissect the steric and electronic requirements of these biological targets.

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